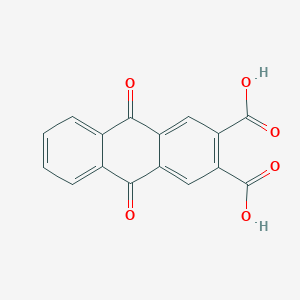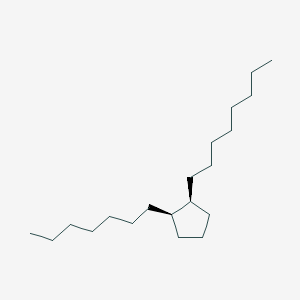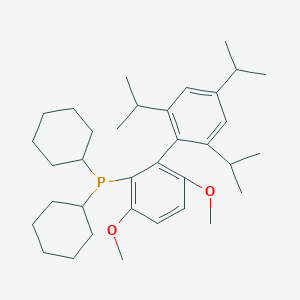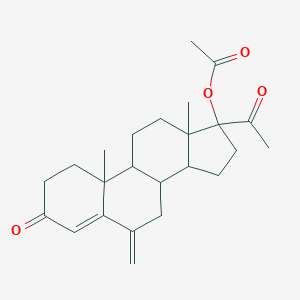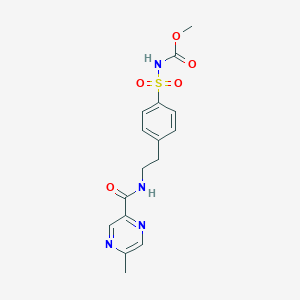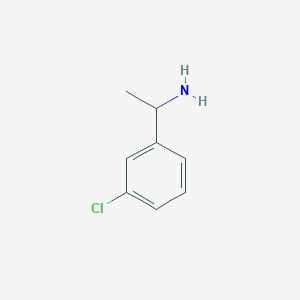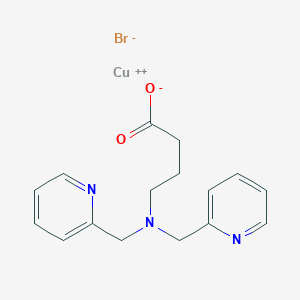![molecular formula C16H17N3OS B130081 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- CAS No. 145096-27-1](/img/structure/B130081.png)
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a fluorescent probe, which makes it useful in biochemical research.
Mecanismo De Acción
The mechanism of action of 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- is not fully understood. However, it is believed that the compound binds to proteins through its amino group and interacts with the protein's amino acid residues. This interaction causes a change in the compound's fluorescence, which can be measured and used to determine the protein-ligand interaction.
Efectos Bioquímicos Y Fisiológicos
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- does not have any known biochemical or physiological effects on living organisms. However, it has been shown to be non-toxic and non-cytotoxic, making it safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- in laboratory experiments is its ability to act as a fluorescent probe. This property makes it useful in the study of protein-ligand interactions, enzyme activity, and intracellular pH. Additionally, this compound is non-toxic and non-cytotoxic, making it safe for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. One of the main limitations is its cost, as it can be expensive to synthesize. Additionally, this compound may not be suitable for studying certain types of proteins or protein-ligand interactions.
Direcciones Futuras
There are several potential future directions for research involving 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-. One area of research could focus on developing new synthesis methods to make the compound more cost-effective. Additionally, further research could be done to better understand the compound's mechanism of action and to identify new applications for it in scientific research. Finally, this compound could be used in combination with other fluorescent probes to study complex biological processes.
Métodos De Síntesis
The synthesis of 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- involves a series of chemical reactions. The first step involves the reaction of 2-aminobenzothiazole with 4-methyl-2-pentanone in the presence of a catalyst to form 2-(4-methyl-2-oxopentyl)benzothiazole. The second step involves the reaction of this intermediate product with 4-pyridinemethanamine in the presence of a reducing agent to form the final product, 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-.
Aplicaciones Científicas De Investigación
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- has several potential applications in scientific research. One of its most significant applications is as a fluorescent probe for the detection of protein-ligand interactions. This compound can bind to proteins and emit fluorescence when excited by light, making it useful in the study of protein interactions. Additionally, this compound has been used as a fluorescent probe to study the activity of enzymes and to detect changes in intracellular pH.
Propiedades
Número CAS |
145096-27-1 |
|---|---|
Nombre del producto |
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- |
Fórmula molecular |
C16H17N3OS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
4,5,7-trimethyl-2-(pyridin-4-ylmethylamino)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C16H17N3OS/c1-9-10(2)14(20)11(3)15-13(9)19-16(21-15)18-8-12-4-6-17-7-5-12/h4-7,20H,8H2,1-3H3,(H,18,19) |
Clave InChI |
CNQIKKPCPRLZSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=NC=C3)C)O)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=NC=C3)C)O)C |
Sinónimos |
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




